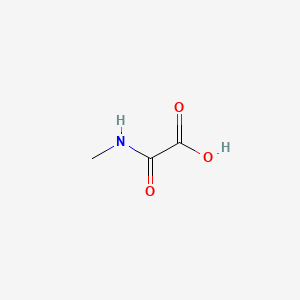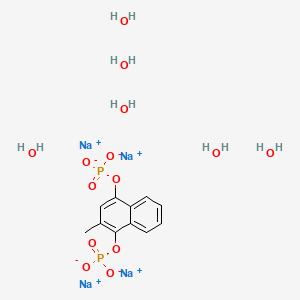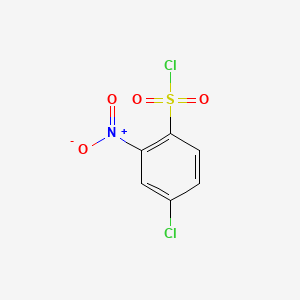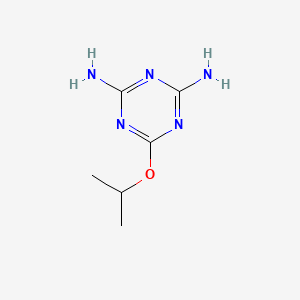
3,5-Difluor-L-Phenylalanin
Übersicht
Beschreibung
3,5-Difluoro-l-phenylalanine: is a fluorinated aromatic amino acid. The incorporation of fluorine atoms into the phenylalanine structure significantly alters its chemical and physical properties, making it a valuable compound in various scientific fields. The presence of fluorine atoms enhances the stability of protein folds and serves as a valuable analogue for investigating enzyme kinetics, protein-protein, and ligand-receptor interactions .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
3,5-Difluoro-l-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes.
Mode of Action
As a derivative of phenylalanine, it may interact with the same targets as phenylalanine, but the presence of fluorine atoms could alter its interactions and resulting changes .
Biochemical Pathways
Given its structural similarity to phenylalanine, it may be involved in similar pathways, such as protein synthesis and the production of other bioactive molecules .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
As a derivative of phenylalanine, it may have similar effects, but the presence of fluorine atoms could potentially alter these effects .
Biochemische Analyse
Biochemical Properties
3,5-Difluoro-l-phenylalanine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The presence of fluorine atoms in its structure enhances the stability of protein folds and serves as a valuable analogue for investigating enzyme kinetics and protein-protein interactions . It is known to interact with enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which are influenced by the electronegativity of the fluorine atoms.
Cellular Effects
The effects of 3,5-Difluoro-l-phenylalanine on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of 3,5-Difluoro-l-phenylalanine into proteins can affect their stability and function, leading to changes in cellular processes such as protein synthesis and degradation . Additionally, it has been observed to impact cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cellular communication and response to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 3,5-Difluoro-l-phenylalanine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, the fluorine atoms in 3,5-Difluoro-l-phenylalanine enhance its binding affinity to target proteins and enzymes through strong hydrogen bonds and hydrophobic interactions . This can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, the incorporation of 3,5-Difluoro-l-phenylalanine into proteins can result in changes in gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Difluoro-l-phenylalanine can change over time due to its stability and degradation. Studies have shown that 3,5-Difluoro-l-phenylalanine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to 3,5-Difluoro-l-phenylalanine can result in alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 3,5-Difluoro-l-phenylalanine vary with different dosages in animal models. At low doses, it has been observed to enhance protein stability and function without causing significant adverse effects . At high doses, 3,5-Difluoro-l-phenylalanine can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress. Threshold effects have been identified, where the compound’s beneficial effects are maximized at specific concentrations, beyond which toxicity becomes apparent.
Metabolic Pathways
3,5-Difluoro-l-phenylalanine is involved in various metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, which are involved in the conversion of phenylalanine to tyrosine and other metabolites . The presence of fluorine atoms can affect metabolic flux and metabolite levels, leading to alterations in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 3,5-Difluoro-l-phenylalanine within cells and tissues involve specific transporters and binding proteins. It is known to be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells . Once inside the cell, 3,5-Difluoro-l-phenylalanine can interact with binding proteins that influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 3,5-Difluoro-l-phenylalanine is influenced by targeting signals and post-translational modifications. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of fluorine atoms can affect its activity and function by altering its interactions with other biomolecules and its stability within specific subcellular environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 3,5-difluorobenzyl bromide, followed by the incorporation of the amino acid moiety . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of 3,5-Difluoro-l-phenylalanine involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Difluoro-l-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Difluoro-DL-phenylalanine
- α-fluorophenylalanine
- β,β-difluorophenylalanine
Comparison: Compared to other fluorinated phenylalanines, 3,5-Difluoro-l-phenylalanine is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning significantly influences its chemical reactivity, stability, and biological activity. The compound’s unique properties make it a valuable tool in various scientific applications, distinguishing it from other similar compounds .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(3,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMPXZFCIHYIR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351997 | |
| Record name | 3,5-difluoro-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31105-91-6 | |
| Record name | 3,5-Difluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31105-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-difluoro-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)


![1-[(2R,4S,5R)-4-hydroxy-5-(tritiooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1581946.png)








